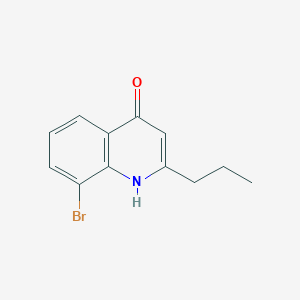

8-Bromo-2-propylquinoline-4-ol

Description

Historical Context and Evolution of Quinoline (B57606) Derivatives in Chemical Research

The story of quinoline began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. rsc.orgwikipedia.org A pivotal moment in its history was the development of the Skraup synthesis in 1880, one of the earliest methods for its preparation, which involved the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.com The versatility of the quinoline ring system quickly became apparent, leading to its use in the synthesis of dyes. wikipedia.org

The true potential of quinoline derivatives, however, was unlocked in the realm of medicinal chemistry. Quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, was for a long time the only effective treatment for malaria. researchgate.netwikipedia.org This natural product, with its quinoline core, spurred the development of synthetic antimalarial drugs such as chloroquine (B1663885) and primaquine. rsc.orgresearchgate.net The discovery of nalidixic acid in the 1960s, a by-product of chloroquine synthesis, led to the development of the vast class of fluoroquinolone antibiotics. researchgate.net Beyond infectious diseases, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. wisdomlib.orgorientjchem.org This has solidified the quinoline scaffold as a critical component in modern drug discovery and development. orientjchem.org

Rationale for Targeted Research on 8-Bromo-2-propylquinoline-4-ol

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its synthesis and study can be inferred from research on its constituent parts: the 2-alkyl-4-quinolone core and the 8-bromo substituent.

The 2-alkyl-4-quinolone (or 2-alkyl-4-hydroxyquinoline) framework is of significant interest. nih.gov These compounds are known to be produced by bacteria and can be involved in quorum sensing, a form of bacterial communication. mdpi.com For instance, 2-heptyl-4-hydroxyquinoline and 2-nonyl-4-hydroxyquinoline are signaling molecules in Pseudomonas aeruginosa. mdpi.com The alkyl chain at the 2-position plays a crucial role in the biological activity of these molecules. The propyl group in this compound, therefore, represents a specific variation of this alkyl substituent, which could be explored for its potential to modulate biological activity.

The synthesis of 2-alkyl-4-quinolones can be achieved through methods like the Conrad-Limpach reaction, which involves the cyclization of β-anilinocrotonates, or from β-keto amides. nih.govnih.govorgsyn.org These synthetic routes offer pathways to generate a library of derivatives with varying alkyl chains for further investigation.

Broader Implications of Investigating Bromo-Substituted Quinoline-4-ol Architectures

The incorporation of a bromine atom, specifically at the 8-position of the quinoline ring, has significant implications for the chemical and biological properties of the molecule. Halogen atoms are known to enhance the activity of certain quinoline-based drugs. orientjchem.org

From a synthetic perspective, bromoquinolines are valuable intermediates. nih.gov The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse chemical groups. nih.gov For example, 8-bromoquinoline (B100496) has been used in palladium-catalyzed coupling reactions to synthesize more complex molecules. sigmaaldrich.com

Structure

3D Structure

Properties

CAS No. |

927800-39-3 |

|---|---|

Molecular Formula |

C12H12BrNO |

Molecular Weight |

266.13 g/mol |

IUPAC Name |

8-bromo-2-propyl-1H-quinolin-4-one |

InChI |

InChI=1S/C12H12BrNO/c1-2-4-8-7-11(15)9-5-3-6-10(13)12(9)14-8/h3,5-7H,2,4H2,1H3,(H,14,15) |

InChI Key |

XLZLSNDAOULKMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for the Elaboration of 8 Bromo 2 Propylquinoline 4 Ol

Retrosynthetic Analysis of the 8-Bromo-2-propylquinoline-4-ol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections logically occur at the bonds forming the quinoline (B57606) core.

A primary retrosynthetic disconnection breaks the quinoline ring system into aniline (B41778) and a three-carbon chain component, suggesting a substituted aniline and a β-ketoester as plausible precursors. Specifically, this points towards 2-bromoaniline (B46623) as the aniline component. The propyl group at the 2-position and the hydroxyl group at the 4-position would be derived from a β-ketoester, such as ethyl 3-oxohexanoate. This disconnection strategy directly leads to the consideration of classical quinoline syntheses like the Conrad-Limpach and Gould-Jacobs reactions.

Another key retrosynthetic approach involves dissecting the molecule to an o-aminoketone and a compound with an active methylene (B1212753) group. This would entail a 2-amino-bromophenyl propyl ketone and a one-carbon component, which aligns with the principles of the Friedländer synthesis.

Classical Synthetic Approaches for Quinoline-4-ol Derivatives Applicable to 8-Bromo-2-propylquinoline-4-olwikipedia.orgiipseries.orgwikipedia.orgorganicreactions.org

Several classical named reactions provide robust pathways to quinoline-4-ol scaffolds and are adaptable for the synthesis of this compound.

Adaptations of the Gould–Jacobs Reaction for this compound Synthesiswikipedia.orgjk-sci.com

The Gould-Jacobs reaction is a versatile method for preparing quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The reaction proceeds in a stepwise manner, beginning with the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.org This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to yield the desired 4-hydroxyquinoline. wikipedia.org

For the synthesis of this compound, the Gould-Jacobs approach would be adapted by using 2-bromoaniline as the starting aniline derivative. The reaction sequence is outlined below:

Condensation: 2-bromoaniline would be reacted with a suitable malonic ester derivative, such as diethyl ethoxymethylenemalonate. This initial step forms an anilidomethylenemalonic ester intermediate.

Cyclization: The intermediate is then heated, typically at high temperatures (often above 250 °C), to induce a 6-electron cyclization, yielding ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. nih.gov

Saponification and Decarboxylation: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base, followed by decarboxylation upon heating to furnish 8-Bromo-4-hydroxyquinoline. wikipedia.org To introduce the 2-propyl group, a subsequent modification or a different starting malonic ester would be necessary.

A significant consideration in the Gould-Jacobs reaction is the regioselectivity when using substituted anilines. nih.gov However, with 2-bromoaniline, cyclization is directed to the C6 position of the aniline ring, leading to the 8-bromo substituted quinoline.

Modified Conrad–Limpach Synthesis for 4-Hydroxyquinolines in the Context of 8-Bromo-2-propylquinoline-4-oliipseries.orgorganicreactions.org

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to produce a 4-hydroxyquinoline. wikipedia.org This reaction is highly relevant for the synthesis of this compound.

The key steps, as they would apply to the target molecule, are:

Formation of an Enamine or Schiff Base: 2-bromoaniline is reacted with ethyl 3-oxohexanoate. This reaction, depending on the conditions, can lead to the formation of a Schiff base or an enamine intermediate. wikipedia.org

Thermal Cyclization: The intermediate is heated to high temperatures, often in a high-boiling solvent like mineral oil or diphenyl ether, to facilitate the cyclization and subsequent elimination of ethanol, yielding this compound. synarchive.comnih.gov

The reaction conditions, particularly temperature, play a crucial role in the outcome of the Conrad-Limpach synthesis. Lower temperatures tend to favor the formation of the 2-quinolone isomer (Knorr synthesis), while higher temperatures promote the formation of the 4-quinolone. quimicaorganica.org

| Parameter | Gould-Jacobs Reaction | Conrad-Limpach Synthesis |

| Aniline Precursor | 2-Bromoaniline | 2-Bromoaniline |

| Carbonyl Precursor | Diethyl ethoxymethylenemalonate | Ethyl 3-oxohexanoate |

| Key Intermediate | Anilidomethylenemalonic ester | Schiff base/Enamine |

| Reaction Conditions | High-temperature thermal cyclization | High-temperature thermal cyclization |

| Initial Product | 8-Bromo-4-hydroxyquinoline-3-carboxylate | This compound |

Friedländer and Pfitzinger Synthesis Applications to Related Quinoline-4-ol Structuresiipseries.orgjk-sci.comnih.gov

The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgjk-sci.com To synthesize this compound via this method, one would theoretically start with 2-amino-bromobenzaldehyde or a derivative and react it with a ketone that can provide the propyl group and the rest of the heterocyclic ring. However, the direct synthesis of 4-hydroxyquinolines using the standard Friedländer protocol is less common than for other substituted quinolines.

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a strong base. iipseries.orgwikipedia.org While this method directly yields a carboxylic acid at the 4-position, which would require an additional decarboxylation step, it is a powerful tool for accessing highly substituted quinolines. iipseries.org An adaptation for this compound would involve using a bromo-substituted isatin and a ketone that would provide the 2-propyl group.

Transition Metal-Catalyzed Syntheses of 8-Bromo-2-propylquinoline-4-olwikipedia.orgnih.gov

Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Cyclization and Coupling Strategies

Palladium-catalyzed reactions have become instrumental in the synthesis of heterocyclic compounds, including quinolines. nih.gov For the synthesis of this compound, a plausible approach would involve an intramolecular cyclization of a suitably substituted precursor.

One potential strategy involves a palladium-catalyzed intramolecular C-N bond formation. This would start with a pre-functionalized aniline derivative, for instance, a 2-bromo-N-(1-carboxy-2-ethylallyl)aniline. A palladium catalyst could then facilitate the cyclization to form the quinoline ring.

Green Chemistry and Sustainable Synthetic Routes for this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, known for accelerating reaction rates and often improving yields. nih.gov For the synthesis of quinolinone derivatives, microwave-assisted methods can significantly shorten reaction times under mild conditions. thieme-connect.com One-pot protocols for substituted quinolones have been successfully developed using microwave heating. thieme-connect.com For example, the reaction of aniline derivatives with β-keto esters can be efficiently promoted by microwaves. thieme-connect.com This technique has been used for various quinoline and quinazolinone syntheses, including multicomponent reactions and palladium-catalyzed carbonylative cyclizations, demonstrating its broad applicability. nih.govnih.govfrontiersin.org The key benefits include homogeneous and rapid heating, which provides sufficient kinetic energy to overcome activation energy barriers efficiently. nih.gov

Ultrasound-Promoted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative to traditional methods. Ultrasound irradiation can significantly enhance reaction rates, particularly in heterogeneous systems, leading to shorter reaction times, easier work-ups, and high yields. tandfonline.com The synthesis of quinolones and isoquinolones has been successfully achieved by the oxidation of quinolinium and isoquinolinium salts under ultrasonic irradiation. tandfonline.comtandfonline.com This method is efficient, often completed in as little as 15 minutes, and avoids the need for a large excess of reagents. tandfonline.com Furthermore, ultrasound has been used to promote the synthesis of quinolines in aqueous media using basic ionic liquids, highlighting a green procedure that operates at room temperature without the need for transition metal catalysts. nih.govresearchsolutions.com The use of ultrasound can also facilitate catalyst-free, one-pot syntheses of complex quinoline derivatives. researchgate.net

Catalyst-Free or Recyclable Catalyst Systems

Developing synthetic routes that eliminate the need for catalysts or employ recyclable catalysts is a cornerstone of sustainable chemistry. Several catalyst-free methods for quinoline synthesis have been reported. A straightforward and efficient approach involves the Friedländer reaction of a 2-aminoaryl ketone with a compound containing a reactive methylene group, which can be conducted in water without any catalyst. organic-chemistry.org This method aligns with green chemistry principles by avoiding toxic reagents and reducing waste. organic-chemistry.org

Multicomponent reactions (MCRs) also provide an efficient pathway to complex molecules in a single step, and some have been developed to proceed under catalyst-free conditions. For example, the synthesis of 3-(aryl(piperidin-1-yl)methyl)-4-hydroxyquinolin-2(1H)-one derivatives has been achieved through a catalyst-free MCR at room temperature. benthamdirect.comeurekaselect.com These reactions showcase the potential for creating complex quinoline structures without the need for metal catalysts or harsh reagents.

Optimization of Reaction Conditions and Yield for this compound Synthesis

For the cyclization step, such as in a copper-catalyzed reaction between an aniline and an alkyne, optimization involves screening various parameters. A typical optimization table from a study on 4-quinolone synthesis demonstrates the importance of the choice of catalyst, additive, solvent, and temperature.

Table 1: Optimization of a Copper-Catalyzed 4-Quinolone Synthesis (This table is a representative example based on findings for general quinolone synthesis and illustrates the optimization process.)

| Entry | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cu(OTf)₂ | HOAc | DCE | 120 | Trace |

| 2 | Cu(OTf)₂ | HOTf | DCE | 120 | 89 |

| 3 | Cu(OTf)₂ | TsOH | DCE | 120 | 0 |

| 4 | Cu(OAc)₂ | HOTf | DCE | 120 | 45 |

| 5 | CuCl | HOTf | DCE | 120 | 62 |

| 6 | Cu(OTf)₂ | HOTf | Toluene | 120 | 71 |

Data adapted from literature on general 4-quinolone synthesis. acs.org

Bromination is another critical step. The bromination of 8-substituted quinolines has been studied to optimize for mono- or di-bromo derivatives. The choice of solvent and the equivalents of bromine are crucial for achieving selectivity and high yield. researchgate.netacgpubs.org

Table 2: Optimization of Bromination of 8-Hydroxyquinoline (B1678124) (This table is based on data for the bromination of a related precursor to illustrate the optimization process.)

| Entry | Solvent | Equivalents of Br₂ | Product(s) | Yield (%) |

|---|---|---|---|---|

| 1 | CH₃CN | 2.1 | 5,7-dibromo-8-hydroxyquinoline | 90 |

| 2 | CH₂Cl₂ | 2.1 | 5,7-dibromo-8-hydroxyquinoline | 90 |

| 3 | CH₃CN | 1.5 | 7-bromo-8-hydroxyquinoline + dibromo | 58 (mono) |

| 4 | CH₃CN | 1.1 | 7-bromo-8-hydroxyquinoline + dibromo | 45 (mono) |

Data adapted from studies on the bromination of 8-hydroxyquinoline. researchgate.netacgpubs.org

These examples underscore that achieving a high yield of a specific isomer like this compound requires careful control over reaction conditions.

Stereoselective and Regioselective Considerations in the Synthesis of this compound Analogues

While this compound itself is achiral, the synthesis of its analogues often requires careful control of selectivity, particularly regioselectivity.

Regioselectivity is a major consideration in foundational quinoline syntheses like the Gould-Jacobs and Friedländer reactions. mdpi.comrsc.org In the Gould-Jacobs reaction, the cyclization of an anilinomethylenemalonate derived from an asymmetrically substituted aniline (such as a 2-bromoaniline) can potentially lead to two different regioisomeric quinoline products. mdpi.com Controlling the position of cyclization is essential to ensure the bromine atom is located at the C-8 position. Similarly, the Friedländer synthesis, which condenses a 2-aminoaryl ketone with a compound containing an α-methylene group, faces regioselectivity challenges when an unsymmetrical ketone is used, potentially leading to a mixture of products. rsc.org Modern methods have been developed to improve regioselectivity, for instance, through directed C-H activation or specific catalytic systems. organic-chemistry.orgrsc.org

Stereoselectivity becomes important when synthesizing analogues of this compound that contain chiral centers. For example, introducing substituents on the propyl chain or creating fused-ring systems can generate stereoisomers. Research into the synthesis of natural product-like molecules has led to the development of facile stereoselective syntheses of carbohydrate-fused pyrano[3,2-c]quinolone derivatives, often using microwave assistance to control the reaction outcome. nih.gov Other work has focused on the stereoselective synthesis of complex drug candidates featuring a quinoline core, where the separation of stereoisomers is a critical step. rsc.org These studies provide a framework for the potential stereocontrolled synthesis of chiral analogues of this compound.

Advanced Structural Elucidation and Spectroscopic Investigations of 8 Bromo 2 Propylquinoline 4 Ol

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for determining the precise atomic arrangement of crystalline solids. mdpi.com For 8-Bromo-2-propylquinoline-4-ol, this technique would yield crucial data on bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of its molecular geometry in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. researchgate.net By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the molecular formula of this compound (C₁₂H₁₂BrNO). Furthermore, by analyzing the fragmentation patterns produced upon ionization, one can gain valuable structural information. The fragmentation pathways can help to identify the different components of the molecule, such as the loss of the propyl group or the bromine atom, further corroborating the proposed structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Conformation and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.netsapub.org These techniques are highly sensitive to the presence of specific functional groups and can also probe intermolecular interactions.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for:

O-H stretching: A broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and potential hydrogen bonding.

C-H stretching: Bands corresponding to the aromatic C-H bonds of the quinoline (B57606) ring and the aliphatic C-H bonds of the propyl group.

C=C and C=N stretching: Vibrations associated with the quinoline ring system.

C-Br stretching: A band at lower frequencies, characteristic of the carbon-bromine bond.

Differences in the vibrational spectra between the solid state and solution can provide insights into the effects of intermolecular interactions on the molecular structure. nih.govresearchgate.netnih.gov

Interactive Data Table: Expected Vibrational Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch | 3200-3600 | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | FT-IR, Raman |

| C=C/C=N Stretch | 1450-1650 | FT-IR, Raman |

| C-O Stretch | 1000-1300 | FT-IR |

| C-Br Stretch | 500-700 | FT-IR, Raman |

Chiroptical Spectroscopic Studies (e.g., Circular Dichroism) for Chiral Analogues of this compound (if applicable)

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD), are used to study chiral molecules. acs.orgcas.cz this compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by substitution on the propyl chain, then CD spectroscopy could be employed to determine the absolute configuration of the resulting enantiomers. The CD spectrum would show differential absorption of left and right circularly polarized light, providing a unique fingerprint of the molecule's stereochemistry. While no information on chiral analogues of this specific compound was found, the principles of chiroptical spectroscopy are well-established for the analysis of chiral organic molecules. acs.org

Chemical Reactivity and Transformation Studies of 8 Bromo 2 Propylquinoline 4 Ol

Reactivity of the Bromo Substituent at Position 8

The bromine atom at the C-8 position of the quinoline (B57606) ring is a key handle for introducing molecular diversity through various cross-coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) for Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The bromo substituent at position 8 of 8-bromo-2-propylquinoline-4-ol makes it an ideal substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to synthesize aryl- or heteroaryl-substituted quinolines. researchgate.netacs.org For instance, the reaction of 8-bromoquinolines with various arylboronic acids, catalyzed by a palladium complex, can yield a library of 8-arylquinoline derivatives. acs.orgusd.edu The general scheme for the Suzuki reaction involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to afford the coupled product. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the bromoquinoline with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com This reaction is a valuable method for the vinylation of the quinoline core. The catalytic cycle typically involves the oxidative addition of the bromoquinoline to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. youtube.comlibretexts.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 8-bromoquinoline (B100496) and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.orgwikipedia.org It is an efficient method for introducing alkynyl moieties onto the quinoline scaffold. The proposed mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromoquinoline is followed by transmetalation from the copper acetylide and reductive elimination. The copper cycle facilitates the formation of the reactive copper acetylide intermediate. wikipedia.orgyoutube.com Nickel catalysts have also been explored for Sonogashira couplings. nih.gov

Negishi Coupling: The Negishi coupling reaction pairs the 8-bromoquinoline with an organozinc reagent, catalyzed by a palladium or nickel complex, to form a new carbon-carbon bond. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction is known for its high functional group tolerance and allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups. wikipedia.orgresearchgate.net The mechanism involves oxidative addition of the bromoquinoline to the low-valent metal catalyst, followed by transmetalation from the organozinc reagent and reductive elimination. numberanalytics.com

Table 1: Overview of Cross-Coupling Reactions on 8-Bromoquinolines

| Reaction | Coupling Partner | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagents (e.g., Boronic Acids) | Palladium Catalyst + Base | Forms C(sp2)-C(sp2) and C(sp2)-C(sp3) bonds; tolerant of many functional groups. | wikipedia.orgresearchgate.net |

| Heck | Alkenes | Palladium Catalyst + Base | Forms C(sp2)-C(sp2) bonds (vinyl-aryl); often stereoselective. | wikipedia.orgyoutube.com |

| Sonogashira | Terminal Alkynes | Palladium Catalyst + Copper(I) Co-catalyst + Base | Forms C(sp2)-C(sp) bonds; mild reaction conditions. | libretexts.orgwikipedia.org |

| Negishi | Organozinc Reagents | Palladium or Nickel Catalyst | High reactivity and functional group tolerance; couples various carbon hybridizations. | wikipedia.orgnumberanalytics.com |

Nucleophilic Aromatic Substitution Reactions

While aromatic rings are generally electron-rich and thus react with electrophiles, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. wikipedia.org For a nucleophile to displace the bromo substituent on the quinoline ring, the ring must be activated by electron-withdrawing groups, typically located ortho and/or para to the leaving group. libretexts.orgnih.gov In the case of this compound, the electron-withdrawing nature of the quinoline nitrogen can facilitate such reactions, particularly with strong nucleophiles.

The SNAr mechanism generally proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex as an intermediate. libretexts.orgnih.gov The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the solvent.

Transformations Involving the Hydroxyl Group at Position 4

The hydroxyl group at the C-4 position of the quinoline ring provides another site for chemical modification, primarily through reactions targeting the oxygen atom.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The hydroxyl group of this compound can be converted to an ether through O-alkylation. This is typically achieved by deprotonating the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide or sulfonate. researchgate.netnih.gov The choice of base and solvent is crucial for the success of the reaction.

O-Acylation: Similarly, O-acylation introduces an ester functionality by reacting the hydroxyl group with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

Tautomerism and its Influence on Reactivity

Quinolin-4-ols can exist in equilibrium with their tautomeric form, quinolin-4(1H)-one. This keto-enol tautomerism can significantly influence the reactivity of the molecule. nih.govnih.gov The predominance of one tautomer over the other depends on factors such as the solvent, temperature, and the presence of other substituents on the quinoline ring. The hydroxyl group's reactivity in O-alkylation and O-acylation is characteristic of the enol tautomer. The keto tautomer, on the other hand, presents a different set of reactive sites, including the nitrogen atom and the α-carbon to the carbonyl group.

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system is generally susceptible to electrophilic aromatic substitution. lumenlearning.commasterorganicchemistry.com However, the pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution on the quinoline ring typically occurs on the benzene (B151609) ring, at positions 5 and 8. reddit.com

In the case of this compound, the 8-position is already substituted. The directing effects of the existing substituents—the bromo group, the propyl group, and the hydroxyl/keto group—will influence the position of further electrophilic attack. The hydroxyl group at position 4 is a strong activating group and an ortho-, para-director. The bromo group at position 8 is a deactivating but ortho-, para-directing substituent. The propyl group at position 2 is a weak activating group. The interplay of these electronic effects will determine the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The reaction proceeds through the formation of a positively charged intermediate (arenium ion), and the stability of this intermediate dictates the preferred position of substitution. libretexts.orglibretexts.org

Table 2: Summary of Reactivity at Different Positions of this compound

| Reaction Site | Type of Reaction | Description |

|---|---|---|

| Position 8 (Bromo group) | Cross-Coupling Reactions | Enables the introduction of aryl, vinyl, and alkynyl groups via Suzuki, Heck, Sonogashira, and Negishi couplings. |

| Position 8 (Bromo group) | Nucleophilic Aromatic Substitution | Displacement of the bromo group by strong nucleophiles, facilitated by the electron-withdrawing quinoline nitrogen. |

| Position 4 (Hydroxyl group) | O-Alkylation/O-Acylation | Conversion to ethers or esters through reaction with alkyl halides/sulfonates or acylating agents. |

| Quinoline Ring | Tautomerism | Exists in equilibrium between the 4-ol and 4(1H)-one forms, influencing overall reactivity. |

| Quinoline Ring (Benzene part) | Electrophilic Aromatic Substitution | Substitution occurs on the benzene ring, with the position directed by the existing substituents. |

Oxidation and Reduction Pathways of this compound

Predicted Oxidation Pathways:

The quinoline ring system is generally resistant to oxidation. However, the propyl group at the 2-position could potentially be oxidized at the benzylic-like position. Additionally, the phenol-like hydroxyl group can influence oxidative reactions.

Predicted Reduction Pathways:

Reduction of the quinoline ring system typically requires harsh conditions. More feasible reductions would likely target the bromine substituent or the keto-enol system. For instance, dehalogenation can be achieved under various catalytic conditions. The reduction of the 4-keto group (in the tautomeric form) to a secondary alcohol is another plausible transformation, though this would disrupt the aromaticity of the carbocyclic ring in the quinolone form. A related compound, 8-Bromo-2,3-dihydro-4(1H)-quinolinone, highlights the existence of a reduced quinoline core. sigmaaldrich.com

Due to the lack of specific studies on this compound, a data table of representative oxidation and reduction reactions cannot be compiled.

Derivatization Strategies for Structural Modification and Library Generation

The structural features of this compound offer several handles for derivatization, making it a potentially useful scaffold for generating a library of compounds for screening purposes. Key strategies would involve reactions targeting the 4-hydroxyl group, the bromine atom, and potentially the quinoline nitrogen.

The 4-hydroxyl group can be converted into a variety of other functional groups. For example, it can be transformed into a 4-chloroquinoline (B167314) derivative. This chloro-derivative is then a versatile intermediate for introducing nucleophiles. A patent for preparing bromo-substituted quinolines describes the conversion of a hydroxyl group to a chloro group, which is then used in Suzuki coupling reactions to introduce a wide range of substituents. google.com

The bromine atom at the 8-position is a prime site for metal-catalyzed cross-coupling reactions. Suzuki, Stille, and Buchwald-Hartwig couplings are standard methods for introducing new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions would allow for the introduction of a diverse array of aryl, heteroaryl, alkyl, and amino groups at this position, significantly expanding the chemical space of the resulting library.

The quinoline nitrogen can be alkylated or oxidized to an N-oxide. The N-oxide can then be a substrate for further functionalization. For example, 8-hydroxyquinoline (B1678124) N-oxide can react with Grignard reagents to introduce alkyl groups at the 2-position. nih.gov

The following table outlines potential derivatization reactions based on the reactivity of analogous quinoline compounds.

| Starting Material (Analog) | Reaction Type | Reagents and Conditions | Product Type | Reference |

| 8-bromo-2,4-dichloro-7-methoxy-quinoline | Suzuki Coupling | Boronic acid, K₂CO₃, Pd(PPh₃)₄, MeCN/H₂O, 80°C | 2-Aryl/heteroaryl-8-bromo-4-chloro-7-methoxy-quinoline | google.com |

| 8-hydroxyquinoline | Bromination | N-Bromosuccinimide (NBS), Chloroform | 7-bromoquinolin-8-ol | nih.gov |

| 8-hydroxyquinoline N-oxide | Grignard Reaction | RMgX (R = i-Pr, i-Bu), Cu-catalyzed | 2-Alkyl-8-hydroxyquinoline | nih.gov |

| 4-hydroxy-8-tosyloxyquinoline | Chlorination | Not specified | 4-chloro-8-tosyloxyquinoline | researchgate.net |

| 4-chloro-8-tosyloxyquinoline | Nucleophilic Substitution | Sulfur and Nitrogen Nucleophiles | 4-amino and 4-thioalkyl-8-hydroxyquinolines | researchgate.net |

This table presents derivatization strategies for analogous compounds due to the absence of specific literature for this compound.

Computational and Theoretical Investigations of 8 Bromo 2 Propylquinoline 4 Ol

In Silico Prediction of Molecular Interactions and Docking MethodologiesThere is no record of in silico molecular interaction or docking studies performed with 8-Bromo-2-propylquinoline-4-ol.

Ligand-Based Virtual Screening Approaches

Ligand-based virtual screening is a computational technique that leverages the knowledge of a known active compound to identify other molecules in a database that are likely to possess similar biological activity. mdpi.com This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. The fundamental principle is that molecules with similar structures or properties are likely to interact with the same target in a similar manner.

In the context of this compound, this compound would serve as the "query" or "template" molecule. A large database of chemical compounds would be computationally screened to identify molecules that exhibit a high degree of similarity to this compound. This similarity can be assessed based on various molecular descriptors, including 2D fingerprints (which encode structural fragments) and 3D shape and pharmacophoric features. mdpi.com The most promising candidates, or "hits," from this virtual screen can then be prioritized for experimental testing.

Below is a hypothetical table representing the results of a ligand-based virtual screening campaign using this compound as the template. The fitness score represents how well each hit matches the query's properties.

| Hit ID | Chemical Name | Similarity Index | Fitness Score | Predicted Activity |

| Z12345 | 8-Bromo-2-isopropylquinoline-4-ol | 0.92 | 1.85 | High |

| Z67890 | 8-Chloro-2-propylquinoline-4-ol | 0.88 | 1.79 | High |

| Z13579 | 2-Propylquinolin-4-ol | 0.85 | 1.72 | Moderate |

| Z24680 | 8-Bromo-2-propyl-1,2,3,4-tetrahydroquinolin-4-ol | 0.81 | 1.65 | Moderate |

| Z98765 | 7-Bromo-2-propylquinoline-4-ol | 0.79 | 1.61 | Low |

This table is for illustrative purposes only and does not represent actual experimental data.

Exploration of Molecular Level Biological Interactions and Structure Activity Relationships Sar of 8 Bromo 2 Propylquinoline 4 Ol

In Vitro Receptor Binding Affinity Studies

Currently, there is no specific in vitro receptor binding affinity data available for 8-Bromo-2-propylquinoline-4-ol in the reviewed scientific literature. The quinoline (B57606) scaffold is known to interact with a wide array of receptors, and the specific binding profile of this compound would be contingent on the assay conditions and the panel of receptors tested.

In Vitro Enzyme Inhibition Assays

Detailed in vitro enzyme inhibition assays for this compound are not presently found in published research. However, the broader class of quinoline derivatives has been extensively studied for its inhibitory effects against various enzymes. For instance, certain brominated 8-hydroxyquinolines have demonstrated inhibitory activity against topoisomerase I. benthamdirect.com Quinolones, a related class of compounds, are well-documented inhibitors of bacterial DNA gyrase and topoisomerase IV. mdpi.comnih.govnih.gov The specific enzymatic inhibitory potential of this compound remains to be experimentally determined.

Investigation of Specific Cellular Pathway Modulation

Direct studies on the modulation of specific cellular pathways by this compound are not available. Research on analogous compounds suggests that quinoline derivatives can influence various cellular processes. For example, some quinoline compounds have been shown to induce apoptosis in cancer cell lines and modulate pathways related to inflammation. benthamdirect.comnih.gov Specifically, certain brominated quinolines have been associated with antiproliferative effects and the induction of apoptosis. benthamdirect.comnih.gov The precise impact of this compound on cellular signaling cascades would require dedicated cell-based assays.

Structure-Activity Relationship (SAR) Studies for Quinoline-4-ol Scaffolds Bearing 8-Bromo and 2-Propyl Substituents

The structure-activity relationship (SAR) for the this compound scaffold can be inferred by examining the influence of substituents at key positions on the quinoline ring in related compounds.

Impact of Substituents at Positions 2, 4, and 8 on Molecular Interactions

The substituents at positions 2, 4, and 8 of the quinoline ring are critical in defining the molecule's biological activity.

Position 2: The presence of an alkyl group, such as the propyl group in the target compound, can influence the molecule's lipophilicity and steric interactions with biological targets. In some quinoline series, the nature of the substituent at the 2-position can significantly affect potency and selectivity.

Position 4: The hydroxyl group at the 4-position (or its keto tautomer, a quinolin-4-one) is a common feature in many biologically active quinolines. This group can act as a hydrogen bond donor or acceptor, facilitating interactions with target proteins.

Position 8: The bromine atom at the 8-position is an electron-withdrawing group that can significantly alter the electronic properties of the quinoline ring system. This can influence the compound's pKa, membrane permeability, and potential for halogen bonding with biological targets. Studies on other 8-substituted quinolines have shown that modifications at this position can have a profound impact on their biological profile, including anticancer and antimicrobial activities. benthamdirect.comontosight.ai For example, the presence of a bromine atom has been suggested to be a favorable structural component for the anticancer effects of some quinoline derivatives. nih.gov

Stereochemical Influence on Molecular Recognition

While this compound itself is achiral, the introduction of chiral centers, for instance through modification of the 2-propyl group, could lead to stereoisomers with distinct biological activities. In many classes of drugs, including quinoline-based antimalarials like quinine (B1679958) and quinidine, stereochemistry plays a pivotal role in molecular recognition and pharmacological effect. wikipedia.org The specific three-dimensional arrangement of substituents can dictate the precise fit and interaction with a biological target.

Mechanism of Action Studies at the Molecular and Cellular Level

The precise molecular and cellular mechanism of action for this compound has not been elucidated. Based on the activities of related compounds, several potential mechanisms could be hypothesized. Quinolone antibiotics, for example, function by stabilizing the complex between bacterial DNA and type II topoisomerases (DNA gyrase and topoisomerase IV), leading to double-strand DNA breaks and cell death. mdpi.comnih.govnih.gov Some brominated quinoline derivatives have been found to act as topoisomerase I inhibitors. benthamdirect.com Furthermore, quinoline-chalcone hybrids have been reported to exert anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of topoisomerases. nih.gov Definitive studies are required to determine the specific molecular targets and cellular events affected by this compound.

Advanced Analytical Methodologies for Detection and Quantification of 8 Bromo 2 Propylquinoline 4 Ol in Research Matrices

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Assessment and Process Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like 8-Bromo-2-propylquinoline-4-ol. Its application is crucial throughout the synthesis and purification process to ensure the final compound meets stringent purity specifications.

Method development for this compound typically involves reversed-phase chromatography, which separates molecules based on their hydrophobicity. A C18 column is a common choice for the stationary phase, offering excellent retention and separation for a wide range of organic molecules. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, frequently with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govnih.gov Detection is commonly performed using a photodiode array (PDA) or UV-Vis detector set at a wavelength where the quinoline (B57606) chromophore exhibits maximum absorbance. nih.gov

Process monitoring using HPLC allows chemists to track the consumption of reactants and the formation of this compound in real-time. This provides critical data for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize yield and minimize impurity formation.

Validation of the developed HPLC method is a critical step to ensure its reliability, and it is performed according to established guidelines. nih.govoup.com Key validation parameters include:

Linearity: Establishing a proportional relationship between detector response and the concentration of the analyte over a specified range.

Accuracy: Measuring the closeness of the test results to the true value, often assessed through recovery studies in a sample matrix.

Precision: Demonstrating the repeatability (intraday) and intermediate precision (interday) of the method, typically expressed as the relative standard deviation (RSD) of a series of measurements. nih.gov

Selectivity: Ensuring the method can unequivocally assess the analyte in the presence of other components, such as impurities, degradants, or matrix components. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size nih.gov |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in Water B: Acetonitrile nih.gov | | Gradient | 20% B to 95% B over 20 minutes | | Flow Rate | 1.0 mL/min sielc.com | | Column Temperature | 30 °C | | Detection | UV-Vis at 254 nm and 330 nm | | Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Related Substances Analysis

While HPLC is ideal for the primary compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile impurities that may be present in the this compound substance. madison-proceedings.com These volatile related substances can originate from starting materials, solvents, or side reactions during synthesis.

In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column (e.g., a DB-5MS). madison-proceedings.com The separated components then enter the mass spectrometer, which acts as a highly specific detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound that allows for confident identification. researchgate.net

This technique is particularly useful for detecting residual solvents and low-molecular-weight synthetic precursors. The high sensitivity of MS detection allows for the quantification of these impurities at trace levels, ensuring they are below acceptable limits. Method development involves optimizing the GC oven temperature program to achieve adequate separation of all volatile components within a reasonable analysis time. madison-proceedings.com

Table 2: Representative GC-MS Method for Volatile Impurities in this compound

| Parameter | Condition |

|---|---|

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness madison-proceedings.com |

| Carrier Gas | Helium at 1.0 mL/min madison-proceedings.com |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless madison-proceedings.com |

| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 40-550 amu |

Capillary Electrophoresis (CE) Techniques for Separation and Characterization

Capillary Electrophoresis (CE) offers a powerful alternative and complementary separation technique to HPLC and GC. technologynetworks.com CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. This technique provides extremely high separation efficiency and requires only minute sample volumes.

For this compound, different CE modes can be employed:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, separating analytes based on their charge-to-size ratio in an open capillary filled with a buffer solution. nih.gov It would be effective for separating the protonated form of this compound from neutral impurities or other charged species.

Micellar Electrokinetic Capillary Chromatography (MECC): In MECC, surfactants are added to the buffer above their critical micelle concentration. nih.gov This creates a pseudo-stationary phase, allowing for the separation of both charged and neutral molecules based on their partitioning between the micelles and the aqueous buffer. This mode would be particularly useful for separating this compound from non-ionizable impurities or closely related isomers.

Capillary Isoelectric Focusing (CIEF): This technique separates amphoteric molecules, like proteins and peptides, based on their isoelectric point (pI). technologynetworks.com While less common for small molecules, it could be adapted for zwitterionic derivatives of quinolines.

CE is especially valuable for resolving chiral isomers if a suitable chiral selector is added to the buffer. The high resolving power of CE makes it an excellent tool for characterizing the purity profile and identifying minor components that might be unresolved by HPLC. nih.govrsc.org

Table 3: Comparison of Capillary Electrophoresis Modes for Quinoline Derivative Analysis

| CE Mode | Principle of Separation | Application for this compound |

|---|---|---|

| CZE | Charge-to-size ratio nih.gov | Purity analysis, separation from charged impurities. |

| MECC | Differential partitioning between micelles and aqueous phase nih.gov | Separation from neutral impurities and closely related isomers. |

| CGE | Molecular sieving through a gel matrix technologynetworks.com | Not typically used for small molecules. |

| CIEF | Migration to isoelectric point (pI) in a pH gradient technologynetworks.com | Applicable if the compound or its derivatives are amphoteric. |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis and Trace Quantification

Hyphenated techniques, which couple a separation method with a mass spectrometric detector, provide the ultimate in selectivity and sensitivity for analyzing complex mixtures and quantifying analytes at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the gold standard for quantifying low levels of compounds in complex biological matrices like plasma or urine. nih.gov An LC system separates the components of the mixture, which are then detected by a tandem mass spectrometer (MS/MS). In MS/MS, a specific parent ion for this compound is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and virtually eliminates matrix interference, allowing for quantification down to picogram or even femtogram levels. nih.govnih.gov A study on a similar compound, 7-bromo-5-chloroquinolin-8-ol, demonstrated the successful use of LC-MS/MS for pharmacokinetic studies in rat plasma and urine. nih.gov

Table 4: Typical LC-MS/MS Parameters for Trace Quantification of a Bromo-quinoline Derivative

| Parameter | Condition |

|---|---|

| LC Column | C18, 50 mm x 2.1 mm, 3.5 µm nih.gov |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Analyte-specific parent ion → product ion (e.g., for CLBQ14: m/z 257.9 → 151.0) nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Similar to LC-MS/MS, GC-MS/MS offers enhanced selectivity over standard GC-MS. It is particularly valuable for the analysis of complex volatile and semi-volatile mixtures where chromatographic co-elution is a problem. nih.gov By using MRM, it can selectively detect and quantify target analytes even when they are obscured by other compounds in the total ion chromatogram. This is useful for detecting trace-level impurities in the synthesis of this compound or for its detection in complex environmental matrices.

Advanced Spectrophotometric Assays (e.g., Fluorescence Spectroscopy for sensing applications)

Spectrophotometric methods are based on the interaction of light with the analyte. nih.gov While simpler than chromatographic techniques, they can be highly effective for specific applications.

UV-Visible Spectrophotometry: UV-Vis spectrophotometry is a straightforward and robust technique for quantifying pure this compound in solution. researchgate.net By measuring the absorbance at a specific wavelength and using a standard calibration curve, the concentration can be determined. It is often used for quick in-process checks or for dissolution testing, provided there are no interfering substances that absorb at the same wavelength.

Fluorescence Spectroscopy: Many quinoline derivatives are naturally fluorescent, a property that can be exploited for highly sensitive detection. Fluorescence spectroscopy measures the light emitted by a compound after it has absorbed light at a specific excitation wavelength. This technique is often orders of magnitude more sensitive than absorbance spectroscopy. For this compound, its intrinsic fluorescence could be characterized and utilized to develop highly sensitive quantitative assays. Furthermore, the fluorescence of quinoline derivatives can be sensitive to their local environment, a property that can be harnessed to develop fluorescent sensors for metal ions or other molecules. nih.gov Research on other quinoline derivatives has shown their potential as fluorescent probes and their ability to interact with biological macromolecules like human serum albumin (HSA). nih.gov

Table 5: Spectroscopic Properties of Representative Quinoline Derivatives

| Technique | Parameter | Typical Wavelengths | Application |

|---|---|---|---|

| UV-Vis Spectrophotometry | Wavelength of Max. Absorbance (λmax) | 220-350 nm nih.govresearchgate.net | Quantification in pure solutions. |

| Fluorescence Spectroscopy | Excitation Wavelength (λex) | 300-375 nm nih.govresearchgate.net | Highly sensitive quantification, sensing applications. |

| Emission Wavelength (λem) | 350-500 nm nih.govresearchgate.net |

Potential Applications in Advanced Materials Science and Supramolecular Chemistry of 8 Bromo 2 Propylquinoline 4 Ol

Utilization as a Building Block in Polymer Chemistry

The molecular structure of 8-Bromo-2-propylquinoline-4-ol offers several reactive sites that can be exploited for its incorporation into polymeric structures. The hydroxyl group (-OH) and the bromo-substituent (-Br) are key functionalities that enable its use as a monomer or a precursor for polymerization reactions.

The synthesis of polyquinolines has garnered attention due to the resulting polymers exhibiting a remarkable combination of optical, electrical, chemical, thermal, and mechanical properties. rsc.org One potential route for integrating this compound into a polymer backbone is through polyetherification reactions, where the hydroxyl group reacts with a suitable difunctional comonomer. Furthermore, the bromine atom can be utilized in various cross-coupling reactions, such as Suzuki or Stille couplings, to create carbon-carbon bonds and form the polymer chain. acs.org The propyl group at the 2-position can enhance the solubility of the resulting polymer in organic solvents, a crucial factor for processability and characterization.

Moreover, the field of poly(2-oxazoline)s, known for their biocompatibility and use in drug delivery, demonstrates the versatility of functional monomers. nih.govmdpi.com While not a direct analogue, the principles of incorporating functional groups to tune polymer properties are relevant. The quinoline (B57606) moiety, if incorporated into a polymer, could impart specific photophysical or metal-coordinating properties to the final material.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Type | Reactive Site on Quinoline | Potential Comonomer/Reaction | Resulting Polymer Type |

| Polyetherification | 4-hydroxyl group | Dihalides, diols (via activation) | Poly(quinoline ether) |

| Suzuki Coupling | 8-bromo group | Diboronic acids/esters | Poly(phenylene-quinoline) |

| Stille Coupling | 8-bromo group | Distannanes | Poly(phenylene-quinoline) |

| Sonogashira Coupling | 8-bromo group | Dialkynes | Poly(alkynyl-quinoline) |

Incorporation into Coordination Complexes and Metal-Organic Frameworks (MOFs)

The quinoline-4-ol moiety is an excellent ligand for a variety of metal ions. The nitrogen atom in the quinoline ring and the adjacent hydroxyl group can act as a bidentate chelating agent, forming stable complexes with metal centers. researchgate.net The bromine and propyl substituents can further influence the electronic properties and steric environment of the coordination site, thereby tuning the properties of the resulting metal complex.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes and organic linkers. acs.org The ability of this compound to act as a ligand makes it a potential candidate for the synthesis of novel MOFs. The directionality of the quinoline scaffold and the potential for post-synthetic modification at the bromo position offer pathways to create functional MOFs with tailored pore environments and properties. rsc.org For instance, the bromine atom could serve as a site for further functionalization after the MOF has been assembled. rsc.org

The choice of metal ion can significantly impact the properties of the resulting coordination complex or MOF. For example, complexes with lanthanide metals are known for their unique luminescent properties, while transition metals can impart catalytic activity or interesting magnetic properties.

Table 2: Potential Metal Complexes and MOFs with this compound

| Material Type | Metal Ion Examples | Potential Properties & Applications |

| Discrete Metal Complexes | Lanthanides (e.g., Eu³⁺, Tb³⁺) | Luminescence, bio-imaging probes |

| Transition Metals (e.g., Cu²⁺, Zn²⁺, Ir³⁺) | Catalysis, sensing, phosphorescent materials acs.org | |

| Metal-Organic Frameworks | Zr(IV), Zn(II), Cu(II) | Gas storage, separation, catalysis, sensing nih.govacs.org |

Studies on Self-Assembly and Supramolecular Architectures

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, to construct complex, ordered structures. The molecular features of this compound make it an ideal candidate for self-assembly studies.

The hydroxyl group is a strong hydrogen bond donor and acceptor, enabling the formation of hydrogen-bonded networks. The planar aromatic quinoline core can participate in π-π stacking interactions, leading to the formation of columnar or layered structures. rsc.org Furthermore, the bromine atom can engage in halogen bonding, a directional interaction that is increasingly being used in crystal engineering and the design of supramolecular materials. The interplay of these non-covalent forces can lead to the formation of diverse supramolecular architectures, such as gels, liquid crystals, and crystalline solids with interesting properties. rsc.org

The propyl group can play a crucial role in modulating the self-assembly process by influencing the solubility and providing steric hindrance that can direct the formation of specific architectures. The study of how these different interactions work in concert to guide the self-assembly of this molecule could provide valuable insights into the design of new functional materials.

Development of Chemosensors and Probes Based on Quinoline-4-ol Luminescence

Quinoline derivatives are well-known for their fluorescent properties, which can be sensitive to their local environment. nih.govnih.gov This makes them attractive candidates for the development of chemosensors and probes for the detection of various analytes, such as metal ions and small molecules. nih.govnih.gov The fluorescence of the quinoline-4-ol scaffold is often influenced by processes such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). nih.gov

The coordination of a metal ion to the quinoline-4-ol moiety can significantly alter its electronic structure and, consequently, its photoluminescent properties. This can lead to a "turn-on" or "turn-off" fluorescent response, providing a signal for the presence of the analyte. The specificity of the sensor can be tuned by modifying the substituents on the quinoline ring. The 8-bromo and 2-propyl groups in this compound can influence the binding affinity and selectivity towards different metal ions. For instance, the electron-withdrawing nature of the bromine atom can affect the acidity of the hydroxyl group and the electron density on the nitrogen atom, thereby modulating the metal-binding properties.

The development of fluorescent probes based on this scaffold could have applications in various fields, including environmental monitoring, bio-imaging, and diagnostics. For example, a probe that selectively binds to and signals the presence of toxic heavy metal ions would be of great environmental importance. nih.gov

Table 3: Potential Sensing Applications of this compound

| Analyte | Sensing Mechanism | Potential Application |

| Metal Ions (e.g., Zn²⁺, Pb²⁺, Cu²⁺) | Chelation-enhanced fluorescence/quenching | Environmental monitoring, biological sensing nih.govnih.gov |

| Anions | Hydrogen bonding interactions | Anion recognition and sensing |

| Small Organic Molecules | Host-guest interactions, fluorescence quenching | Detection of pollutants or biologically relevant molecules |

Future Research Directions and Emerging Perspectives on 8 Bromo 2 Propylquinoline 4 Ol

Exploration of Unexplored Synthetic Avenues and Methodologies

The synthesis of the quinoline (B57606) core is well-established through classic reactions like the Conrad-Limpach, Doebner-von Miller, and Pfitzinger reactions. researchgate.netmdpi.com However, future research on 8-Bromo-2-propylquinoline-4-ol could focus on developing more efficient, sustainable, and versatile synthetic methods.

Key Research Objectives:

Green Chemistry Approaches: Traditional methods often require harsh conditions and produce significant waste. mdpi.com Future work should explore ultrasound-assisted or microwave-irradiated syntheses, which have been shown to improve yields and reduce reaction times for other quinoline hybrids. nih.gov The use of safer, aqueous solvent systems should also be prioritized.

Catalytic Methods: Development of metal nanoparticle-catalyzed reactions could offer excellent atom efficiency and novel pathways to the target molecule and its precursors. nih.gov

Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters, improve safety for potentially hazardous steps (e.g., bromination), and allow for scalable production.

One-Pot Procedures: Designing multi-component reactions where the core is assembled and functionalized in a single step would significantly streamline the synthesis of a diverse library of derivatives based on the this compound scaffold.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. | Optimization of solvent, temperature, and irradiation power. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, applicability in heterogeneous systems. nih.gov | Investigating sonochemical effects on cyclization and substitution steps. |

| Flow Chemistry | Scalability, enhanced safety, precise process control. | Development of stable packed-bed catalysts and reactor optimization. |

| Metal Nanoparticle Catalysis | High atom economy, novel reactivity, potential for C-H activation. nih.gov | Screening of different metal catalysts (e.g., Pd, Cu, Au) for key bond formations. |

Investigation of Novel Reactivity Pathways and Derivatization Strategies

The functional groups of this compound (8-bromo, 2-propyl, 4-hydroxyl) are ripe for chemical modification. A systematic exploration of its reactivity is essential for creating a library of derivatives with diverse properties.

C4-Position (Quinolinol): The 4-hydroxyl group exists in tautomeric equilibrium with its 4-quinolone form, influencing its reactivity. Future studies should focus on:

O-Alkylation and O-Arylation: To introduce flexible or bulky side chains, which can modulate solubility and biological activity. nih.gov

Conversion to 4-Aminoquinolines: Replacing the hydroxyl group with various substituted amines is a classic strategy in antimalarial drug design and can be explored for other therapeutic applications. rsc.orgacs.org

Chlorination: Conversion to 8-bromo-4-chloro-2-propylquinoline would create a highly versatile intermediate, ready for nucleophilic substitution reactions at the C4 position. acs.orggoogle.com

C8-Position (Bromo): The bromine atom is a key handle for cross-coupling reactions.

Suzuki, Sonogashira, and Buchwald-Hartwig Couplings: These reactions would allow the introduction of a wide array of aryl, alkynyl, and amino moieties, respectively, to systematically probe structure-activity relationships (SAR).

Cyanation: Conversion to a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, opening up additional derivatization pathways.

C2-Position (Propyl): While the propyl group itself is less reactive, its influence on the molecule's lipophilicity and steric profile is significant. Future research could involve synthesizing analogs with different alkyl chain lengths or cyclic substituents at the C2 position to fine-tune these properties.

Advanced Computational Modeling Opportunities for Predictive Research

Computational chemistry offers powerful tools to guide and accelerate the discovery process, saving time and resources. For this compound, in silico studies can predict properties and prioritize synthetic targets.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), QSAR models can be built to predict biological activity against specific targets. nih.govresearchgate.net This approach can identify which substitutions are most likely to enhance potency.

Molecular Docking: For known protein targets, molecular docking can predict the binding modes and affinities of this compound and its derivatives. researchgate.netresearchgate.net This can elucidate key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for activity and guide the design of more potent inhibitors. For instance, docking studies on targets like topoisomerase or various kinases could reveal the potential of this scaffold. researchgate.netnih.gov

Pharmacophore Modeling: Based on a set of active quinoline compounds, a pharmacophore model can be generated to define the essential 3D arrangement of chemical features required for biological activity. researchgate.netnih.gov This model can then be used to screen virtual libraries for new derivatives of this compound that fit the required spatial and electronic profile.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like profiles early in the design phase. researchgate.net

Table 2: Proposed Computational Studies for this compound Derivatives

| Computational Method | Research Goal | Predicted Outcome |

| QSAR | Predict biological activity (e.g., anticancer, antimicrobial). nih.gov | A mathematical model correlating molecular structure with potency. |

| Molecular Docking | Identify binding modes and affinity at specific enzyme targets. researchgate.netresearchgate.net | Visualization of key ligand-receptor interactions and binding energy scores. |

| Pharmacophore Modeling | Define essential features for activity based on known active compounds. nih.gov | A 3D model to guide the design of novel, active derivatives. |

| DFT Calculations | Analyze electronic structure, reactivity, and spectroscopic properties. researchgate.net | Understanding of HOMO-LUMO gaps, charge distribution, and reaction mechanisms. |

Identification of Emerging Molecular Targets for Quinoline-4-ol Derivatives

Quinoline derivatives are known to interact with a wide range of biological targets. nih.govorientjchem.org Research should be directed at screening this compound and its derivatives against both established and emerging targets.

Kinase Inhibition: Many quinolines act as inhibitors of protein kinases, which are crucial in cancer signaling pathways (e.g., VEGFR, EGFR). researchgate.netresearchgate.net Screening against a panel of kinases could identify novel anticancer leads.

Topoisomerase Inhibition: The planar quinoline ring is well-suited for DNA intercalation, and some quinolines are known topoisomerase inhibitors, another important mechanism for anticancer drugs. researchgate.netnih.gov

Histone Deacetylase (HDAC) Inhibition: Certain quinoline structures have been identified as HDAC inhibitors, representing another promising avenue for cancer therapy. researchgate.net

Antimalarial Targets: The 4-quinolinol and 4-aminoquinoline (B48711) scaffolds are famous for their antimalarial properties, primarily by interfering with heme detoxification in the parasite. ontosight.ainih.gov Derivatives of this compound should be tested against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. rsc.orgnih.gov

GLI1 Inhibition: Recent studies have identified quinoline derivatives as inhibitors of the GLI1 transcription factor, which is implicated in the Hedgehog signaling pathway and relevant to certain cancers like medulloblastoma. nih.gov

Interdisciplinary Research Potential with Other Scientific Fields

The utility of the this compound scaffold is not limited to medicinal chemistry. Its unique electronic and structural properties could be leveraged in other scientific domains.

Materials Science: Quinoline derivatives can be used to create organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors. The bromine atom and hydroxyl group on the this compound scaffold could be used to tune photophysical properties or anchor the molecule to metal surfaces.

Chemical Biology: The scaffold can be functionalized with fluorescent tags or biotin (B1667282) to create chemical probes. These probes could be used to study biological pathways, identify new protein targets through affinity-based proteomics, or visualize cellular processes.

Agrochemicals: The quinoline core is present in some fungicides and herbicides. New derivatives could be screened for potential applications in crop protection.

Design and Synthesis of Hybrid Molecules Incorporating the this compound Motif

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful strategy to develop compounds with dual modes of action, improved potency, or the ability to overcome drug resistance. nih.govresearchgate.net The this compound scaffold is an ideal candidate for creating novel hybrid molecules.

Quinoline-Chalcone Hybrids: Chalcones are known for their diverse biological activities. biointerfaceresearch.com Linking a chalcone (B49325) moiety to the quinoline core, perhaps via the C4 or C8 position, could produce potent anticancer or anti-inflammatory agents.

Quinoline-Triazole Hybrids: Triazoles are stable linkers and are themselves biologically active. "Click chemistry" could be employed to connect an azide-functionalized quinoline with various alkynes, creating a library of quinoline-triazole hybrids for screening against targets like Mycobacterium tuberculosis. nih.gov

Quinoline-Sulfonamide Hybrids: The combination of a 7-chloroquinoline (B30040) with an arylsulfonamide has been explored to create hybrids of chloroquine (B1663885) and sulfadoxine, yielding potent antimalarial prototypes. nih.gov A similar strategy could be applied to the 8-bromo-quinoline scaffold.

Quinoline-Benzimidazole Hybrids: The benzimidazole (B57391) scaffold is another privileged structure in medicinal chemistry. researchgate.net Combining it with the quinoline core could lead to novel compounds with enhanced therapeutic potential.

By systematically pursuing these future research directions, the scientific community can fully elucidate and harness the potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.